N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine
Description
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine is a chemical compound that features a brominated methoxyphenyl group attached to a cyclohexanamine structure
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-17(14-6-4-3-5-7-14)11-12-10-13(16)8-9-15(12)18-2/h8-10,14H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJBBJZMCGRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)OC)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the cyclohexanamine moiety . The reaction conditions often involve the use of catalysts such as iron powder and reagents like acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the bromination and acylation steps.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated phenyl group to a less reactive form.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine involves its interaction with specific molecular targets. The brominated phenyl group can interact with enzymes or receptors, modulating their activity. The cyclohexanamine moiety may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide
- 5-Bromo-2-methoxyphenyl mesylate
- 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine is unique due to its specific combination of a brominated methoxyphenyl group and a cyclohexanamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
